REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][CH:13]=1)([OH:3])=O>CS(O)(=O)=O>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:1](=[O:3])[C:13]3[C:12]([C:5]=2[CH:6]=1)=[CH:17][C:16]([O:18][CH3:19])=[CH:15][CH:14]=3
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=C(C=C1)OC)C1=CC=CC(=C1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a dark brown solution
|
Type
|
TEMPERATURE
|
Details
|
heated at 40°-50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
to form a yellow colored precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with large amounts of water
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=2C(C3=CC=C(C=C3C2C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |